3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS No.: 159427-62-0
Cat. No.: VC8244924
Molecular Formula: C7H7N3O6
Molecular Weight: 229.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159427-62-0 |
---|---|
Molecular Formula | C7H7N3O6 |
Molecular Weight | 229.15 g/mol |
IUPAC Name | 5-methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12) |
Standard InChI Key | CINVTFFWFQPGRN-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O |
Introduction
Synthesis and Chemical Properties
Synthesis Methods
The compound is synthesized via esterification of 4-nitropyrazole-3-carboxylic acid with methanol and thionyl chloride, followed by methylation at the N1 position . Key steps include:
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Esterification: Reaction of 4-nitropyrazole-3-carboxylic acid with methanol in the presence of thionyl chloride to form the methyl ester.
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Methylation: Alkylation of the N1 position using methylating agents under basic conditions.
Physical and Chemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 229.15 g/mol | |
Density | Not reported | - |
Melting Point | Not reported | - |
Solubility | DMSO (Slightly), Methanol (Slightly) | |
Purity | ≥95% |
Structural Analysis
Crystal Structure
The compound crystallizes in the orthorhombic space group with lattice parameters , , and . Key structural features include:
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Planar Pyrazole Ring: The pyrazole ring adopts a planar conformation.
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Substituent Angles:
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Hydrogen Bonding: A water molecule of crystallization forms strong hydrogen bonds with the carboxylic acid group .
Tautomerism and Stability
While the compound exists as a single tautomer in the solid state, theoretical studies on related pyrazole derivatives suggest potential tautomerism in solution, influenced by solvent polarity and substituent effects .
Biological Activity
Cannabinoid Receptor Modulation
The compound acts as a partial agonist at the CB1 receptor, demonstrating potential in pain management and appetite regulation . This activity is attributed to its pyrazole core, which interacts with hydrophobic pockets in the receptor.
Antioxidant Properties
In vitro studies reveal its ability to reduce reactive oxygen species (ROS) levels, suggesting applications in oxidative stress-related conditions.
Biological Activity | Mechanism | Source |
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CB1 Receptor Agonism | Hydrophobic interactions with receptor | |
ROS Reduction | Scavenging free radicals |
Hazard | Precautionary Measures | Source |
---|---|---|
Skin Irritation | Use protective gloves; avoid contact | |
Eye Irritation | Wear goggles; flush with water | |
Respiratory Toxicity | Handle in well-ventilated areas |
Research Applications and Future Directions
Current Research Focus
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Drug Discovery: Optimization of analogs for improved pharmacokinetics and target specificity .
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Material Science: Investigation of its role in coordination chemistry and crystal engineering .
Unexplored Avenues
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Cancer Therapy: Potential inhibition of kinases or anti-inflammatory pathways.
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Neuroprotection: Testing in models of neurodegenerative diseases.
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